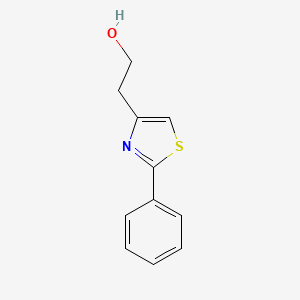

2-Phenyl-4-(beta-hydroxyethyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-4-(beta-hydroxyethyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 2-position and a beta-hydroxyethyl group at the 4-position. This structure combines aromatic and polar functional groups, making it a versatile scaffold in medicinal chemistry. Thiazoles are known for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The beta-hydroxyethyl group enhances solubility and bioavailability, which is critical for drug development .

Comparison with Similar Compounds

Key Observations :

- Anticancer Activity : The 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative (48% inhibition) outperforms simpler thiazoles, suggesting that electron-withdrawing groups (e.g., CF₃) enhance activity . The beta-hydroxyethyl group in 2-Phenyl-4-(beta-hydroxyethyl)thiazole may improve solubility but could reduce membrane permeability compared to lipophilic substituents.

- Enzyme Inhibition : Imidazole and thiazole carboxylic acid derivatives (e.g., MMPI-1154) show superior MMP-2 inhibition over hydroxamic acid analogs, highlighting the role of carboxylate groups in metal chelation .

- Antimicrobial Activity : Thiazoles with polar substituents (e.g., beta-hydroxyethyl) exhibit potent anti-biofilm activity against MRSA and VRSA, reducing vancomycin MIC by 512-fold .

Physicochemical Properties

Physical and spectral data for select analogs:

Insights :

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanol |

InChI |

InChI=1S/C11H11NOS/c13-7-6-10-8-14-11(12-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |

InChI Key |

SPSMPSHLBSFTCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCO |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.